(2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine

Description

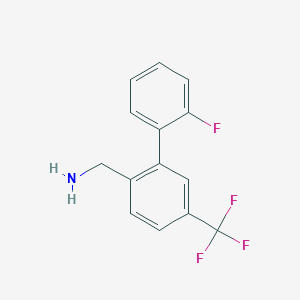

“(2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine” is a fluorinated biphenyl derivative featuring a methanamine (-CH2NH2) group at the 2-position of the biphenyl scaffold. The compound’s structure is distinguished by two key substituents: a fluorine atom at the 2'-position of the second phenyl ring and a trifluoromethyl (-CF3) group at the 5-position of the first phenyl ring. These substituents enhance its lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

Molecular Formula |

C14H11F4N |

|---|---|

Molecular Weight |

269.24 g/mol |

IUPAC Name |

[2-(2-fluorophenyl)-4-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C14H11F4N/c15-13-4-2-1-3-11(13)12-7-10(14(16,17)18)6-5-9(12)8-19/h1-7H,8,19H2 |

InChI Key |

NZTHGYDBWREEQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(F)(F)F)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or trifluoromethyl iodide.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding nitro or carbonyl derivatives.

Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to their respective hydrogenated forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Nitro or carbonyl derivatives.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: It can be used as a probe to study biological processes involving fluoro and trifluoromethyl groups.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related methanamine derivatives, emphasizing substituent patterns, physicochemical properties, and applications:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity/Application | Similarity Score |

|---|---|---|---|---|

| (2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine (Target Compound) | 2'-F, 5-CF3 on biphenyl | Not explicitly provided | Presumed enzyme/receptor modulation (inferred from analogs) | N/A |

| 2'-Fluoro-[1,1'-biphenyl]-2-amine (CAS 316-61-0) | 2'-F on biphenyl, NH2 at 2-position | ~187.19 | Intermediate in drug synthesis | 0.79 |

| (3,4,5-Trifluorophenyl)methanamine (CAS 235088-69-4) | 3,4,5-F3 on phenyl, NH2-CH2 | ~175.12 | Building block for fluorinated pharmaceuticals | 0.79 |

| [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3) | 2-Br, 5-OCH2CF2H on phenyl, NH2-CH2 | 268.09 | Halogenated intermediate for agrochemicals | Not provided |

| (6-(3-(Trifluoromethyl)phenoxy)pyridin-3-yl)methanamine (CAS 197459-39-5) | CF3-phenoxy on pyridine, NH2-CH2 | ~298.25 | Anti-tuberculosis agent (imidazo-thiazole derivative) | Not provided |

| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 326476-49-7) | 3-Cl, 5-CF3 on pyridine, NH2-CH2 | ~226.60 | HPLC-characterized pharmaceutical intermediate | Not provided |

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity

- The trifluoromethyl (-CF3) group in the target compound and its analogs (e.g., CAS 326476-49-7) enhances electron-withdrawing properties, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Fluorine at the 2'-position (target compound) or 3,4,5-positions (CAS 235088-69-4) influences conformational rigidity and resistance to oxidative degradation .

Synthetic Utility Compounds like [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3) serve as intermediates for introducing halogen or fluoroalkoxy groups into larger scaffolds, a strategy also applicable to the target compound .

Analytical Characterization

- HPLC purity data for (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (>99%) highlight the importance of rigorous quality control for fluorinated methanamines, a standard applicable to the target compound .

- 1H NMR profiles (e.g., δ 4.58 ppm for -CH2NH2 in ) provide benchmarks for verifying methanamine derivatives’ structural integrity .

Biological Relevance

- While the target compound’s direct activity is undocumented, analogs such as ND-12025 (imidazo-thiazole carboxamide) demonstrate that trifluoromethyl-methanamine hybrids are viable in targeting microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.